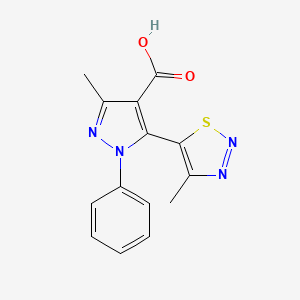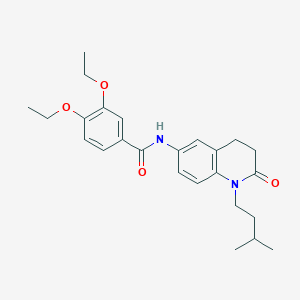![molecular formula C31H30N2O B2894711 1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine CAS No. 861207-48-9](/img/structure/B2894711.png)
1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine is a chemical compound . It is a derivative of benzhydryl piperazine .
Synthesis Analysis
The synthesis of 1-benzhydryl piperazine derivatives has been studied . The process involves the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Molecular Structure Analysis
The structure of 1-benzhydryl piperazine derivatives has been analyzed using X-ray diffraction studies . The structure reveals that the piperazine ring is in a chair conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-benzhydryl piperazine derivatives have been studied . The process involves nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesized derivatives of 1-Benzhydryl piperazine have also been screened for antimicrobial activities. Some compounds exhibited excellent to moderate activity against various bacterial strains, including Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli . This suggests potential applications in developing new antibacterial agents, particularly in the face of rising antibiotic resistance .
Cardiovascular Disease Research
Due to its ACE inhibitory properties, 1-Benzhydryl piperazine derivatives can be used in cardiovascular disease research. They can serve as tools to understand the pathophysiology of diseases and to develop new therapeutic strategies targeting the renin-angiotensin system, which is implicated in various cardiovascular conditions .
Pharmacokinetic Studies
The compound’s derivatives can be used in pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for drug development, ensuring that potential medications have desirable properties for effective treatment .
Drug Design and Development
The structure of 1-Benzhydryl piperazine allows for the creation of a library of derivatives, which can be used in drug design and development. By modifying the chemical structure, researchers can enhance the compound’s efficacy, selectivity, and safety profile for various therapeutic applications .
Enzyme Kinetics
The kinetic data of enzyme inhibition by 1-Benzhydryl piperazine derivatives, such as Km, Ki, and Vmax values, can be determined. This is essential for understanding how these compounds interact with ACE and can guide the design of more effective enzyme inhibitors .
Molecular Modeling
Molecular modeling can be employed to study the interaction between 1-Benzhydryl piperazine derivatives and ACE at the molecular level. This can provide insights into the binding affinity and specificity, aiding in the rational design of ACE inhibitors .
Synthetic Chemistry Research
The synthesis process of 1-Benzhydryl piperazine derivatives involves interesting chemical reactions, such as the use of allyl bromides of Baylis–Hillman adducts. This presents opportunities for research in synthetic chemistry, exploring new synthetic routes and chemical transformations .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in the concentration of angiotensin II, reducing vasoconstriction and decreasing blood pressure . Additionally, ACE inhibitors can increase the concentration of bradykinin, a potent vasodilator, by preventing its breakdown .
Pharmacokinetics
Like other ace inhibitors, it is likely to be orally bioavailable and metabolized by the liver .
Result of Action
The molecular and cellular effects of this compound’s action include decreased blood pressure and potential antimicrobial activities . It has also been found to have anti-metastatic effects in breast cancer .
Propiedades
IUPAC Name |
1-benzhydryl-4-(4-naphthalen-1-yloxybut-2-ynyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O/c1-3-13-27(14-4-1)31(28-15-5-2-6-16-28)33-23-21-32(22-24-33)20-9-10-25-34-30-19-11-17-26-12-7-8-18-29(26)30/h1-8,11-19,31H,20-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRMMGPSEISCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CCOC2=CC=CC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)
